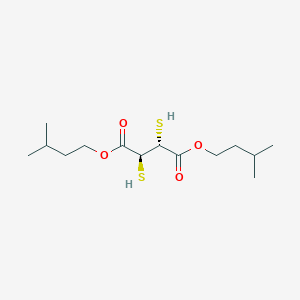
bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMB is a chiral compound that belongs to the family of thiol-containing compounds. It has a molecular formula of C14H26O4S2 and a molecular weight of 342.49 g/mol. In
作用機序
The mechanism of action of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate is not fully understood. However, studies have shown that bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can interact with thiol-containing proteins, enzymes, and other biomolecules. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a role in Alzheimer's disease.
生化学的および生理学的効果
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has been shown to have various biochemical and physiological effects. Studies have shown that bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of certain bacteria and fungi. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate in lab experiments is its chiral nature, which makes it useful as a building block in organic synthesis. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has also shown promising results in various scientific research applications. However, one limitation of using bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate is its relatively high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate. One area of research is the development of more efficient and cost-effective synthesis methods for bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate and its enantiomers. Another area of research is the investigation of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Furthermore, the study of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate's interactions with thiol-containing biomolecules can provide insights into the mechanisms of various biological processes.
合成法
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can be synthesized by the reaction between 3-methyl-1-butanol and maleic anhydride followed by thiolation with sodium hydrosulfide. The reaction yields a racemic mixture of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate, which can be separated into its enantiomers using chiral chromatography.
科学的研究の応用
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has shown promising results in various scientific research applications. It has been studied for its potential use as a chiral building block in organic synthesis. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has also been investigated for its antimicrobial, anticancer, and antioxidant properties. In addition, bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has been used as a ligand in asymmetric catalysis.
特性
CAS番号 |
118908-63-7 |
|---|---|
製品名 |
bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate |
分子式 |
C14H24O4S2-2 |
分子量 |
322.5 g/mol |
IUPAC名 |
bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C14H26O4S2/c1-9(2)5-7-17-13(15)11(19)12(20)14(16)18-8-6-10(3)4/h9-12,19-20H,5-8H2,1-4H3/t11-,12+ |
InChIキー |
KGIMOZLPRWGDDS-UHFFFAOYSA-L |
異性体SMILES |
CC(C)CCOC(=O)[C@@H]([C@@H](C(=O)OCCC(C)C)S)S |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)S)S |
正規SMILES |
CC(C)CCC(CCC(C)C)(C(=O)[O-])C(C(=O)[O-])(S)S |
同義語 |
di-(isoamyl)dimercaptosuccinate DiADMS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




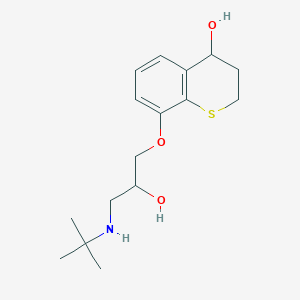


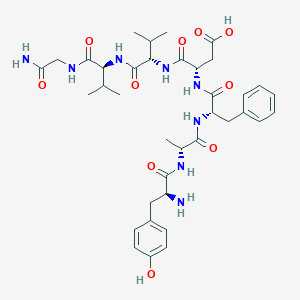
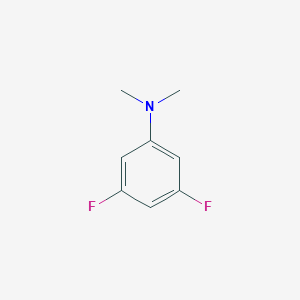
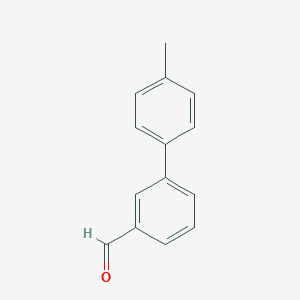
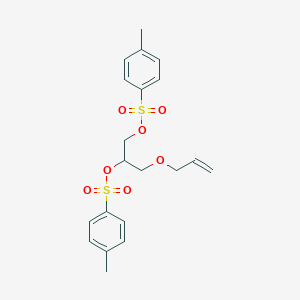
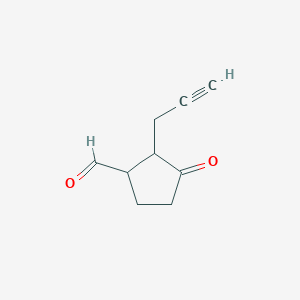
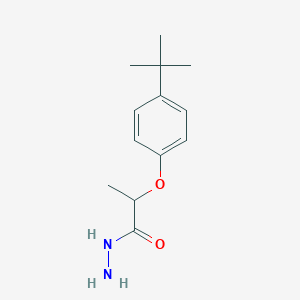
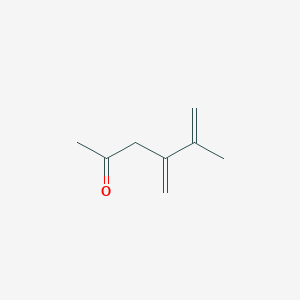
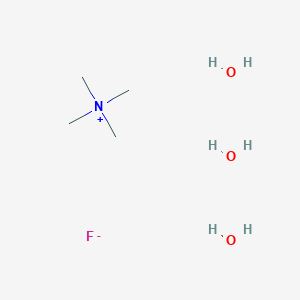
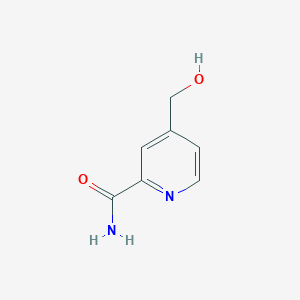
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)